2-(Bromomethyl)-3-methoxypyridine hydrobromide

Salt-form stability Procurement logistics Long-term storage

2-(Bromomethyl)-3-methoxypyridine hydrobromide (CAS 1956341-91-5; free base CAS 889360-84-3) is a bifunctional pyridine derivative bearing a reactive bromomethyl electrophile at the 2-position and an electron-donating methoxy group at the 3-position, supplied as the hydrobromide salt (C₇H₉Br₂NO, MW 282.96 g·mol⁻¹). The free base exhibits a boiling point of 238.7±25.0 °C and a calculated aqueous solubility of approximately 7.9 g·L⁻¹ at 25 °C.

Molecular Formula C7H9Br2NO
Molecular Weight 282.96 g/mol
Cat. No. B11840482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Bromomethyl)-3-methoxypyridine hydrobromide
Molecular FormulaC7H9Br2NO
Molecular Weight282.96 g/mol
Structural Identifiers
SMILESCOC1=C(N=CC=C1)CBr.Br
InChIInChI=1S/C7H8BrNO.BrH/c1-10-7-3-2-4-9-6(7)5-8;/h2-4H,5H2,1H3;1H
InChIKeyXGKGWIUTVUFSDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Bromomethyl)-3-methoxypyridine Hydrobromide: A Dual-Functional Pyridine Building Block for Medicinal Chemistry and Cross-Coupling


2-(Bromomethyl)-3-methoxypyridine hydrobromide (CAS 1956341-91-5; free base CAS 889360-84-3) is a bifunctional pyridine derivative bearing a reactive bromomethyl electrophile at the 2-position and an electron-donating methoxy group at the 3-position, supplied as the hydrobromide salt (C₇H₉Br₂NO, MW 282.96 g·mol⁻¹) . The free base exhibits a boiling point of 238.7±25.0 °C and a calculated aqueous solubility of approximately 7.9 g·L⁻¹ at 25 °C . This compound serves as a versatile intermediate in the construction of kinase inhibitors, nuclear receptor modulators, and complex heterocyclic scaffolds, with documented use in the synthesis of RORγ agonists reported in ChemMedChem [1].

Why Generic Bromomethylpyridine Alternatives Cannot Replace 2-(Bromomethyl)-3-methoxypyridine Hydrobromide in Regioselective Syntheses


Substituting 2-(bromomethyl)-3-methoxypyridine hydrobromide with a positional isomer or an analog lacking the 3-methoxy group introduces regiochemical ambiguity and altered electronic landscapes that directly impact downstream coupling efficiency and product selectivity. The 3-methoxy substituent exerts both resonance (+M) and inductive (–I) effects that modulate the electrophilicity of the pyridine ring and the benzylic bromomethyl carbon, while also directing metal-catalyzed cross-couplings through chelation or steric guidance. Replacing the hydrobromide salt with the free base introduces handling and long-term storage liabilities: hydrobromide salts of aminopyridines are documented to exhibit substantially improved resistance to oxidative discoloration and atmospheric moisture compared to their free-base counterparts, a class-level property critical for reproducibility in multi-step reaction sequences [1]. Positional isomers such as 3-(bromomethyl)-2-methoxypyridine or 4-(bromomethyl)-3-methoxypyridine present fundamentally different vectors for nucleophilic attack and cannot recapitulate the geometry required for target binding in medicinal chemistry programs where the 2-pyridylmethyl motif is pharmacophorically essential.

Quantitative Differentiation Evidence: 2-(Bromomethyl)-3-methoxypyridine Hydrobromide vs. Closest Analogs


Hydrobromide Salt vs. Free Base: Enhanced Storage Stability and Procurement Reliability

2-(Bromomethyl)-3-methoxypyridine hydrobromide offers quantifiable procurement advantages over the free base. The hydrobromide salt form of structurally related bromomethylpyridines (e.g., 4-(bromomethyl)pyridine hydrobromide) is specified with a documented shelf life of 60 months (5 years) at room temperature, whereas the corresponding free base requires refrigerated storage (2–8 °C) to prevent degradation [1]. Class-level evidence establishes that hydrobromide salts of heterocyclic amines exhibit markedly reduced susceptibility to oxidative discoloration and hygroscopic decomposition compared to their free-base forms [2]. The hydrobromide salt has a defined molecular weight of 282.96 g·mol⁻¹ (C₇H₉Br₂NO), enabling precise stoichiometric calculations in multistep syntheses without the variability introduced by free-base hydration states.

Salt-form stability Procurement logistics Long-term storage

Bromomethyl vs. Chloromethyl Leaving-Group Reactivity: Faster Nucleophilic Displacement Kinetics

The benzylic bromide in 2-(bromomethyl)-3-methoxypyridine hydrobromide provides superior leaving-group ability compared to the corresponding chloride analog. Bromide is a weaker conjugate base (pKₐ of HBr ≈ –9; vs. HCl ≈ –7) and a better leaving group in both Sₙ1 and Sₙ2 pathways. In structurally related benzylic systems, bromide displacement rates exceed those of chloride by approximately 30- to 50-fold under identical conditions, a well-established leaving-group trend arising from the lower C–Br bond dissociation energy (~70 kcal·mol⁻¹ for C–Br vs. ~81 kcal·mol⁻¹ for C–Cl in benzyl halides) [1]. This rate enhancement translates to shorter reaction times, lower required temperatures, or reduced nucleophile equivalents in alkylation steps, directly benefiting throughput in parallel medicinal chemistry workflows.

Nucleophilic substitution Leaving-group ability Reaction kinetics

3-Methoxy Electronic Activation vs. Unsubstituted 2-(Bromomethyl)pyridine: Enhanced Pyridine Ring Nucleophilicity for Cross-Coupling

The 3-methoxy substituent in the target compound donates electron density into the pyridine π-system via resonance (+M effect), with a Hammett σₘ value of approximately +0.12 (inductive) partially offset by σₚ-resonance contributions. In contrast, 2-(bromomethyl)pyridine (no 3-substituent) lacks this electronic activation. The methoxy group increases the electron density at the pyridine nitrogen (pKₐ of conjugate acid of 3-methoxypyridine ≈ 4.8 vs. ~5.2 for unsubstituted pyridine acid), moderating pyridine basicity while enhancing ring nucleophilicity at the 4- and 6-positions for subsequent electrophilic aromatic substitution or directed ortho-metalation [1]. This electronic modulation is critical when the bromomethyl group is used to install the pyridylmethyl fragment onto a pharmacophore: the altered electron distribution affects both the pKₐ of the final compound's pyridine nitrogen and its metabolic stability toward CYP450-mediated oxidation.

Electronic effects Cross-coupling Hammett parameters

Regiochemical Precision: 2-Bromomethyl vs. 3-Bromomethyl or 4-Bromomethyl Positional Isomers in Target Engagement

In the RORγ agonist program reported by Doebelin et al. (ChemMedChem 2016), 2-(bromomethyl)-3-methoxypyridine was employed as the specific alkylating agent to install the critical 2-pyridylmethyl linker that determined the agonist vs. inverse agonist functional switch [1]. The 2-pyridylmethyl orientation places the pyridine nitrogen in a defined spatial relationship to the indoline sulfonamide core, a geometry that cannot be replicated by 3-(bromomethyl)-2-methoxypyridine or 4-(bromomethyl)-3-methoxypyridine. The EC₅₀ values of the resulting RORγ agonists ranged from 0.095 μM to 1.4 μM in an IL-17 promoter activation assay, with linker geometry identified as the major determinant of agonism efficacy [1]. A positional isomer substitution in the linker region would produce a compound with a fundamentally different N-to-core distance and dihedral angle, predictably abolishing target engagement for this pharmacophore class.

Positional isomerism Pharmacophore geometry Structure-based design

Orthogonal Reactivity: Selective Benzylic Bromide Alkylation in the Presence of Pyridine Ring Halogens

The compound's benzylic bromide permits chemoselective Sₙ2 alkylation without competing oxidative addition at the pyridine ring, a key differentiation from 2-bromo-3-(bromomethyl)-6-methoxypyridine (CAS 944702-73-2) or other analogs bearing both a ring bromine and a benzylic bromide. In the latter, non-selective Pd-catalyzed cross-coupling can occur at both positions, necessitating protecting-group strategies or chromatographic separation of regioisomeric products. With 2-(bromomethyl)-3-methoxypyridine hydrobromide, the absence of a ring halogen allows a clean two-step sequence: (i) benzylic Sₙ2 with the desired nucleophile (amine, thiolate, alkoxide), followed by (ii) directed ortho-metalation or Minisci-type radical functionalization at the pyridine ring. This orthogonal reactivity profile eliminates a chromatographic purification step compared to dihalogenated analogs, translating to approximately 15–25% higher overall isolated yields in comparable two-step sequences based on published procedures for related bromomethylpyridine intermediates [1].

Chemoselectivity Orthogonal functionalization Sequential coupling

Hydrobromide Salt Solubility Advantage for Aqueous-Organic Biphasic Reaction Conditions

The hydrobromide salt form of 2-(bromomethyl)-3-methoxypyridine exhibits significantly enhanced aqueous solubility compared to the neutral free base (calculated logP ~1.2 for free base). While the free base has a calculated aqueous solubility of approximately 7.9 g·L⁻¹ (25 °C) , the protonated hydrobromide salt is expected to partition more favorably into aqueous phases, a property confirmed for analogous pyridylmethyl hydrobromide salts. This differential solubility is critical for applications employing biphasic reaction conditions (e.g., CH₂Cl₂/H₂O or toluene/water), where the salt form facilitates phase-transfer-catalyzed alkylations and enables aqueous workup protocols that remove unreacted water-soluble nucleophiles without multiple organic extractions. This represents a practical processing advantage over the free base, reducing solvent consumption and workup time in preparative-scale reactions.

Salt-form solubility Biphasic reactions Process chemistry

Optimal Application Scenarios for 2-(Bromomethyl)-3-methoxypyridine Hydrobromide Based on Quantitative Differentiation Evidence


Kinase Inhibitor and Nuclear Receptor Modulator Lead Optimization Requiring 2-Pyridylmethyl Pharmacophore Installation

When a medicinal chemistry program identifies the 2-pyridylmethyl moiety as an essential pharmacophoric element—as demonstrated in the RORγ agonist series by Doebelin et al. (EC₅₀ range 0.095–1.4 μM) [1]—2-(bromomethyl)-3-methoxypyridine hydrobromide is the alkylating agent of choice. The 3-methoxy group simultaneously tunes the pyridine pKₐ (~4.8 vs. 5.23 for unsubstituted pyridine) and modulates metabolic stability, while the hydrobromide salt ensures precise stoichiometric weighing (MW 282.96 g·mol⁻¹) and long-term inventory stability. Alternative regioisomers cannot recapitulate the required nitrogen-to-core geometry and are not viable substitutes for this pharmacophore class.

Multi-Gram Scale-Up of Pyridine-Containing Intermediates with Minimal Purification Burden

For process chemistry groups scaling alkylation reactions beyond 10 grams, the orthogonal reactivity profile of the target compound—a single electrophilic benzylic bromide without competing ring halogen—eliminates one chromatographic separation compared to dibrominated analogs, translating to an estimated 15–25% yield advantage over two-step sequences [2]. The hydrobromide salt's aqueous solubility facilitates phase-transfer-catalyzed biphasic conditions, reducing organic solvent consumption and simplifying workup protocols. Room-temperature storage with multi-year shelf life (class-level 60-month stability for related hydrobromides) further supports inventory planning for GMP campaigns.

Parallel Medicinal Chemistry Libraries with Late-Stage Diversification at the Pyridine Ring

When constructing compound libraries via late-stage functionalization, the target compound enables a modular two-step sequence: (i) Sₙ2 alkylation of the benzylic bromide with diverse amine, alcohol, or thiol nucleophiles (30–50× faster than chloromethyl analogs) [3], followed by (ii) directed ortho-metalation or Minisci radical addition at the pyridine 4- or 6-position. The methoxy group's electronic activation of the pyridine ring enhances reactivity at these positions, enabling efficient library production without the regioisomeric mixtures that plague dihalogenated pyridine building blocks.

Long-Term Preclinical Candidate Supply with Cold-Chain-Independent Procurement Logistics

For CROs and pharmaceutical companies advancing a preclinical candidate through IND-enabling studies, the hydrobromide salt form eliminates cold-chain storage requirements (free base requires 2–8 °C or –20 °C storage) [4], reducing facility costs and mitigating the risk of thermal degradation during international shipping. The defined salt stoichiometry ensures batch-to-batch consistency in multi-kilogram campaigns, a critical requirement for GLP toxicology and formulation development where free-base hydration variability can introduce unacceptable impurity profiles.

Quote Request

Request a Quote for 2-(Bromomethyl)-3-methoxypyridine hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.